3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, along with a phenyl group and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the phenyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones in glacial acetic acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and product yields .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, organometallic compounds, and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . This interaction can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: This compound shares a similar core structure but differs in the substituents attached to the pyridine ring.
4-(Trifluoromethyl)pyridine: This compound lacks the fused pyrrole ring but retains the trifluoromethyl group, making it useful for comparison in terms of reactivity and applications.
Uniqueness
3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine stands out due to its fused heterocyclic structure, which imparts unique electronic and steric properties.
Properties
Molecular Formula |
C14H9F3N2 |
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Molecular Weight |
262.23 g/mol |
IUPAC Name |
3-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-6-7-18-13-12(11)10(8-19-13)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
RDNNHMIZSDZQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)C(F)(F)F |
Origin of Product |
United States |
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